N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide
Overview
Description
“N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide” is a chemical compound with the molecular formula C14H12N3OS . It is used in various applications, including the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C14H12N3OS . The exact mass of the molecule is 269.062286 . Further structural analysis can be performed using techniques like X-ray crystallography .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 374.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The index of refraction is 1.655 .Scientific Research Applications
Molecular Structure and Conformations
The molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, including N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide, have been studied. These compounds demonstrate a significant degree of torsion between the pyridine ring and the amide group, showing dihedral angles ranging from 40-60°. This structural feature differentiates them from unsubstituted N-alkylnicotinamide compounds which have dihedral angles ranging from 20-35°. The supramolecular structure in some of these derivatives is primarily defined by hydrogen-bonded chains, contributing to their three-dimensional network (Gomes et al., 2013).
Chemical Synthesis and Modifications
Innovative Synthesis Techniques
An innovative method for synthesizing aryl-tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, a category that includes this compound, has been developed. This method utilizes a nucleophile-induced ring transformation, providing a novel approach to the synthesis of these compounds and potentially opening new pathways for further chemical modifications and applications (Pratap et al., 2007).
Biological Interactions and Applications
Apoptosis Induction in Cancer Research
N-phenyl nicotinamides, a group that includes this compound, have been identified as potent inducers of apoptosis, specifically in cancer research. These compounds have shown to significantly affect cell cycle phases, leading to G(2)/M arrest and subsequent induction of apoptosis. Their activity suggests potential applications in cancer treatment, offering a new class of compounds for further investigation in oncology (Cai et al., 2003).
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-19-13-5-4-12(7-11(13)8-15)17-14(18)10-3-2-6-16-9-10/h2-7,9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGGUIJPIDACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211803 | |
Record name | N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320421-46-3 | |
Record name | N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320421-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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